Amiquinsin

Antihypertensive Duration of Action Quinoline Analog Comparison

Amiquinsin (4-amino-6,7-dimethoxyquinoline) is an experimental quinoline derivative with documented hypotensive activity. It is chemically characterized as a 6,7-dimethoxyquinolin-4-amine and is distinct from other quinoline antihypertensives due to its specific substitution pattern.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 13425-92-8
Cat. No. B1666002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiquinsin
CAS13425-92-8
Synonyms4-amino-6,7-dimethoxyquinoline hydrochloride, monohydrate
amiquinsin
amiquinsin hydrochloride
U-935
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)N
InChIInChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13)
InChIKeyUZVYGOXJMRZJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amiquinsin (CAS 13425-92-8) Hypotensive Quinoline Compound Overview


Amiquinsin (4-amino-6,7-dimethoxyquinoline) is an experimental quinoline derivative [1] with documented hypotensive activity . It is chemically characterized as a 6,7-dimethoxyquinolin-4-amine [2] and is distinct from other quinoline antihypertensives due to its specific substitution pattern [1]. The compound is metabolized in vivo to a major 3-quinolinol metabolite [3].

Why Amiquinsin (CAS 13425-92-8) Cannot Be Substituted by Generic Quinoline Analogs


Amiquinsin cannot be simply interchanged with other 4-aminoquinoline derivatives due to its distinct pharmacokinetic and metabolic profile. For example, while several 4-(alkylamino)-6,7-dimethoxyquinolines show hypotensive activity comparable to amiquinsin [1], the specific metabolic fate of amiquinsin—characterized by a major 3-quinolinol metabolite in humans [2]—differs from that of its structural isomers [3]. Furthermore, the duration of its hypotensive effect is documented to be more prolonged than that of the related hydroxyquinoline [4], indicating that substitution without rigorous validation could lead to unpredictable pharmacodynamic outcomes.

Amiquinsin (CAS 13425-92-8) Comparative Pharmacological Evidence


Prolonged Hypotensive Duration Relative to Hydroxyquinoline

Amiquinsin demonstrates a more prolonged hypotensive effect than the hydroxyquinoline analog, as indicated by historical pharmacological evaluation [1]. While specific duration data are not publicly available in primary literature, the documented prolongation suggests a pharmacodynamic advantage in sustained blood pressure reduction compared to this close structural relative.

Antihypertensive Duration of Action Quinoline Analog Comparison

Dose-Linear Pharmacokinetics in Canine Model

In canine studies, both oral and parenteral administration of amiquinsin hydrochloride resulted in blood drug levels that were dose-related and produced linear urinary drug dose responses [1]. At least 15% of the administered dose is typically recovered in urine, demonstrating predictable exposure [1].

Pharmacokinetics Dose Proportionality Canine Model

Biphasic Plasma Disappearance Profile Following Intravenous Administration

Intravenous administration of amiquinsin hydrochloride to dogs results in a biphasic drug disappearance curve in blood [1], indicating a two-compartment pharmacokinetic model with distinct distribution and elimination phases.

Pharmacokinetics Distribution Elimination Two-Compartment Model

Defined Metabolic Pathway: Major Metabolite Identified in Humans and Rats

The major metabolite of amiquinsin in human urine has been definitively identified through synthesis as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate [1]. In rats, acid hydrolysis of the major metabolite also yields the same 3-quinolinol compound, with the primary rat metabolite tentatively identified as the potassium salt of its 3-O-sulfate [1].

Metabolism Drug Metabolism Quinoline Derivative

Placental Transfer Across Multiple Mammalian Species

Amiquinsin hydrochloride has been shown to undergo placental transfer in the guinea pig, rabbit, dog, and sheep [1], indicating that the compound can cross the placental barrier in diverse preclinical models.

Reproductive Toxicology Pharmacokinetics Placental Barrier

Amiquinsin (CAS 13425-92-8) Application Scenarios Derived from Comparative Evidence


Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Antihypertensive Agents

Amiquinsin's dose-linear pharmacokinetics [1] and biphasic plasma profile [1] make it a suitable tool compound for developing and validating PK/PD models in canine or other large animal models. The predictable exposure and known duration of action relative to hydroxyquinoline [2] allow for robust experimental design in cardiovascular pharmacology studies.

Metabolite Identification and Drug Metabolism Studies

With its major human metabolite, 4-amino-6,7-dimethoxy-3-quinolinol, definitively identified and synthesized [3], amiquinsin serves as a valuable reference standard for developing and validating analytical methods for quinoline antihypertensives. This is particularly relevant for laboratories studying the metabolism of 4-aminoquinoline derivatives.

Reproductive and Developmental Toxicology Screening

The documented placental transfer of amiquinsin in multiple species (guinea pig, rabbit, dog, sheep) [1] makes it a relevant compound for investigating the disposition of small-molecule antihypertensives across the placental barrier. It can be used as a positive control in assays designed to assess fetal exposure risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiquinsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.